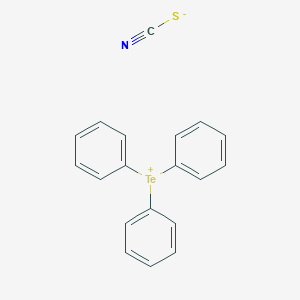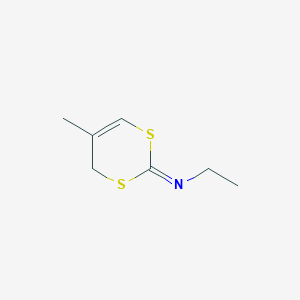
Triphenyltellanium thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenyltellanium thiocyanate is an organotellurium compound characterized by the presence of three phenyl groups attached to a tellurium atom, which is further bonded to a thiocyanate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Triphenyltellanium thiocyanate can be synthesized through several methods. One common approach involves the reaction of triphenyltellurium chloride with potassium thiocyanate in an organic solvent such as acetone or acetonitrile. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: Triphenyltellanium thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to lower oxidation state tellurium compounds.
Substitution: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of different organotellurium compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under mild conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium dioxide, while substitution reactions can produce various organotellurium derivatives .
Wissenschaftliche Forschungsanwendungen
Triphenyltellanium thiocyanate has several scientific research applications:
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biological macromolecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: In materials science, this compound is studied for its potential use in the development of novel materials with unique electronic or optical properties
Wirkmechanismus
The mechanism by which triphenyltellanium thiocyanate exerts its effects involves the interaction of the tellurium and thiocyanate groups with molecular targets. The thiocyanate group can participate in nucleophilic substitution reactions, while the tellurium atom can undergo redox reactions. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Triphenyltellurium Chloride: Similar in structure but with a chloride group instead of thiocyanate.
Triphenyltellurium Bromide: Contains a bromide group instead of thiocyanate.
Triphenyltellurium Iodide: Features an iodide group in place of thiocyanate.
Uniqueness: Triphenyltellanium thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and potential biological activity compared to its halide counterparts. The thiocyanate group can engage in different types of chemical reactions, making the compound versatile for various applications .
Eigenschaften
CAS-Nummer |
61042-63-5 |
|---|---|
Molekularformel |
C19H15NSTe |
Molekulargewicht |
417.0 g/mol |
IUPAC-Name |
triphenyltellanium;thiocyanate |
InChI |
InChI=1S/C18H15Te.CHNS/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1-3/h1-15H;3H/q+1;/p-1 |
InChI-Schlüssel |
GNUOQCWYCSVXJD-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[Te+](C2=CC=CC=C2)C3=CC=CC=C3.C(#N)[S-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-butylphenyl)methanimine]](/img/structure/B14602217.png)

![Methyl 8-{(2S,3S)-3-[6-(acetyloxy)hexyl]oxiran-2-yl}octanoate](/img/structure/B14602228.png)

![1-Azido-2-[2-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14602243.png)








